molecular formula C6H9N3S B1295637 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine CAS No. 7275-70-9

5,6-Dimethyl-3-(methylthio)-1,2,4-triazine

Cat. No. B1295637
CAS RN: 7275-70-9
M. Wt: 155.22 g/mol
InChI Key: YMBMXBOUDJKXSC-UHFFFAOYSA-N
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Description

The compound 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine is a derivative of the 1,2,4-triazine family, which is a class of heterocyclic compounds featuring a ring with three nitrogen atoms and three carbon atoms. The molecular structure and reactivity of such compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of triazine derivatives often involves the interaction of various intermediates with reagents to form the desired triazine structure. For instance, the synthesis of triazine derivatives from 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine through reactions with hydrazonyl halides and other reagents has been reported . Additionally, the synthesis of 3,3'-dimethyl-5,5'-bis-(1,2,4-triazine) through a new efficient and safe method has been described, which could be relevant for the synthesis of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be determined using X-ray crystallography. For example, the molecular structures of a reduced 1,2,4-triazine derivative and its reaction product with electron-deficient acetylene have been elucidated, showing that the dihydrotriazine ring can adopt different conformations such as the boat form . This information is crucial for understanding the three-dimensional arrangement of atoms in 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine and its potential reactivity.

Chemical Reactions Analysis

Triazine derivatives undergo various chemical reactions, which can lead to the formation of novel compounds with potential biological activities. For instance, the reaction of triazine intermediates with activated unsaturated compounds can yield new triazine and triazepine derivatives . The base-catalyzed ring contraction of triazepines to triazines has also been observed, which could be relevant for the transformation of related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The crystal structures of intermediates such as 4,6-dimethoxy-3-methyl-1,3,5-triazin-2(3H)-one and 6-methoxy-3,5-dimethyl-1,3,5-triazine-2,4(3H,5H)-dione have been described, which contribute to the understanding of the properties of the triazine ring system . The electronic properties, such as electron-density distribution and electrostatic properties, of triazine derivatives have been analyzed through X-ray diffraction and DFT calculations, providing insights into their reactivity and potential for metal chelation .

properties

IUPAC Name

5,6-dimethyl-3-methylsulfanyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-4-5(2)8-9-6(7-4)10-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBMXBOUDJKXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223052
Record name as-Triazine, 5,6-dimethyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-3-(methylthio)-1,2,4-triazine

CAS RN

7275-70-9
Record name 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7275-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name as-Triazine, 5,6-dimethyl-3-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007275709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name as-Triazine, 5,6-dimethyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NW Jacobsen, I Dejonge - Australian journal of chemistry, 1987 - CSIRO Publishing
5,6-Dimethyl-1,2,4-triazin-3-amine reacts with methyl iodide to give 3-amino-1,5,6-trimethyl-1,2,4-triazinium iodide and 2,5,6-trimethyl-l,2,4-triazin-3(2H)- imine hydriodide . The products …
Number of citations: 10 www.publish.csiro.au
FS Brière - hal-normandie-univ.archives …
1 1a (H) 2a (Me) MeOH- 99%(3a) 2 1b (Me) 2a (Me) MeOH- Traces 3 1b (Me) 2a (Me) MeCN CSA 0 4 1b (Me) 2b (H) MeCN CSA 0 5 1b (Me) 2c (Ph) MeCN CSA 0 6 1b (Me) 2d (OMe) …
F Buttard, C Berthonneau, MA Hiebel… - The Journal of …, 2019 - ACS Publications
An unprecedented catalytic aza-Michael addition to substituted 3-vinyl-1,2,4-triazines, as original bifunctional platforms for the domino conjugate addition inverse-electron-demand …
Number of citations: 9 pubs.acs.org
JE Macor - 1986 - search.proquest.com
From a futile pursuit of vitamin B (, 6) via 1, 2, 4-triazine cycloaddition chemistry, a tremendous amount of insight has been gained into the chemistry of that heterocycle. A direct, high …
Number of citations: 2 search.proquest.com

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